L-Methionine-15N,d8
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Overview
Description
L-Methionine-15N,d8 is a specially labeled form of L-Methionine, an essential amino acid. This compound is marked with both nitrogen-15 (15N) and deuterium (d8), making it valuable for various scientific research applications. L-Methionine itself is the L-isomer of Methionine, which plays a crucial role in human development and acts as a hepatoprotectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine-15N,d8 can be synthesized through a multi-step process involving the incorporation of stable isotopes. The preparation typically involves the use of isotopically labeled precursors. One common method is the enzymatic conversion of a precursor molecule that has been labeled with 15N and deuterium .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation followed by chemical synthesis. The fermentation process uses genetically engineered microorganisms to produce the labeled precursor, which is then converted to this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-15N,d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atom in Methionine to sulfoxide or sulfone.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts or acidic/basic conditions .
Major Products
The major products formed from these reactions include Methionine sulfoxide, Methionine sulfone, and various substituted Methionine derivatives .
Scientific Research Applications
L-Methionine-15N,d8 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Proteomics: Used as an internal standard in mass spectrometry for quantifying proteins.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of Methionine.
Drug Development: Used in pharmacokinetic studies to understand the behavior of drugs in the body.
Biomedical Research: Plays a role in studying liver diseases and cancer treatment due to its hepatoprotective properties.
Mechanism of Action
The mechanism of action of L-Methionine-15N,d8 is similar to that of L-Methionine. It acts as a precursor to various important biomolecules, including S-adenosylmethionine (SAM), which is involved in methylation reactions. The compound also helps in detoxifying harmful substances in the liver by increasing the levels of glutathione .
Comparison with Similar Compounds
L-Methionine-15N,d8 is unique due to its dual isotopic labeling, which makes it particularly useful for precise scientific measurements. Similar compounds include:
L-Methionine-13C5,15N: Labeled with carbon-13 and nitrogen-15, used in similar applications.
L-Serine-15N: Labeled with nitrogen-15, used in proteomics and metabolic studies.
L-Cysteine-15N: Another sulfur-containing amino acid labeled with nitrogen-15, used in biochemical research.
These compounds share similar applications but differ in their specific isotopic labels and the resulting precision in measurements.
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D,6+1 |
InChI Key |
FFEARJCKVFRZRR-FADKSZOCSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.